3-((3,5-dimethoxybenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
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Description
3-((3,5-dimethoxybenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is a useful research compound. Its molecular formula is C19H19FN4O2S and its molecular weight is 386.45. The purity is usually 95%.
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Scientific Research Applications
Angiotensin II Antagonists
Compounds with the imidazo[1,2,4]triazole structure have been explored for their potential as nonpeptide angiotensin II (AII) antagonists. These molecules, including variations with benzylthio groups, show promise in blocking the AII pressor response, which could be instrumental in developing treatments for hypertension and related cardiovascular conditions (W. Ashton et al., 1993).
Antiviral Activity
Research into benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives reveals their inhibitory effects on the replication of ortho- and paramyxoviruses. The presence of benzyl and thio groups in these compounds suggests a critical role in selective biological activity against viruses, highlighting the potential use of similar structures in antiviral drug development (B. Golankiewicz et al., 1995).
Antioxidant Additives for Industrial Applications
Functionalized imidazoles and triazoles, particularly those with thiol, thiomethyl, and thiobenzyl groups, have been evaluated as antioxidant additives for lubricating oils. Their effectiveness varies with the electron donating and withdrawing abilities of the substituents, indicating the potential of similar compounds in enhancing oxidation stability in industrial applications (E. Ashry et al., 2014).
Properties
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methylsulfanyl]-7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c1-25-16-9-13(10-17(11-16)26-2)12-27-19-22-21-18-23(7-8-24(18)19)15-5-3-14(20)4-6-15/h3-6,9-11H,7-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDCJRAXWVOZGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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